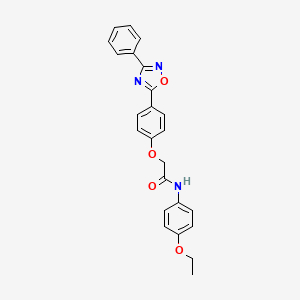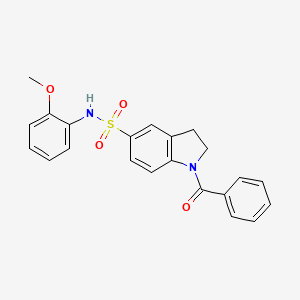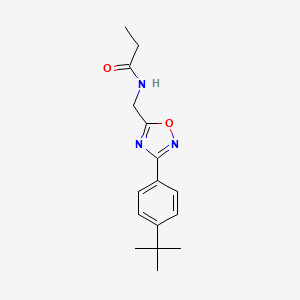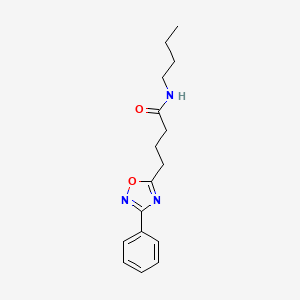
N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is commonly referred to as EPOAD and has been synthesized using different methods.
Applications De Recherche Scientifique
EPOAD has potential applications in various fields of scientific research. In medicine, the compound has been studied for its anticancer properties. Studies have shown that EPOAD inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, EPOAD has been studied for its potential use as a herbicide. The compound has been shown to inhibit the growth of weeds by inhibiting photosynthesis. In material science, EPOAD has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high fluorescence quantum yield.
Mécanisme D'action
The mechanism of action of EPOAD varies depending on its application. In medicine, the compound induces apoptosis in cancer cells by activating the caspase pathway. In agriculture, EPOAD inhibits photosynthesis by inhibiting the electron transport chain. In material science, EPOAD exhibits high fluorescence quantum yield due to its ability to transfer energy from the excited state to the ground state.
Biochemical and Physiological Effects:
EPOAD has been shown to have various biochemical and physiological effects. In medicine, the compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In agriculture, EPOAD has been shown to inhibit the growth of weeds and reduce crop damage caused by pests. In material science, EPOAD exhibits high fluorescence quantum yield, making it a potential candidate for use in OLEDs.
Avantages Et Limitations Des Expériences En Laboratoire
EPOAD has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using simple methods. Another advantage is that EPOAD exhibits high fluorescence quantum yield, making it a useful tool for studying energy transfer in materials. However, one limitation is that EPOAD is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on EPOAD. In medicine, further studies could be conducted to investigate the compound's potential as a cancer treatment. In agriculture, research could focus on developing more effective herbicides based on EPOAD. In material science, further research could be conducted to explore the compound's potential for use in OLEDs and other optoelectronic devices.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound with potential applications in medicine, agriculture, and material science. The compound can be synthesized using various methods and exhibits different mechanisms of action depending on its application. EPOAD has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Méthodes De Synthèse
EPOAD can be synthesized using various methods, including the condensation reaction between 4-ethoxyaniline and 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid, and the product is purified using recrystallization. Another method involves the reaction between 4-ethoxyaniline and 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride in the presence of a base such as triethylamine.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-29-20-14-10-19(11-15-20)25-22(28)16-30-21-12-8-18(9-13-21)24-26-23(27-31-24)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHBGLCIZRLFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)


